BENGHE Foundational & Exploratory

Check Availability & Pricing

An In-depth Technical Guide to the Structure
Elucidation of Ethyl 4-phenylbutanoate

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Ethyl 4-phenylbutanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of ethyl 4-
phenylbutanoate. It details the spectroscopic data, including Nuclear Magnetic Resonance
(NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), that collectively confirm its
molecular structure. Furthermore, a detailed experimental protocol for its synthesis via Fischer
esterification is provided, alongside a logical workflow for its structural verification. This
document is intended to serve as a valuable resource for researchers and professionals
involved in organic synthesis and drug development.

Introduction

Ethyl 4-phenylbutanoate (C12H16032) is an ester that finds applications in the fragrance and
flavor industry and serves as a versatile intermediate in the synthesis of various pharmaceutical
compounds. Accurate structural elucidation is paramount to ensure the identity and purity of
this compound in research and development settings. This guide outlines the key analytical
techniques and methodologies employed to unequivocally determine the structure of ethyl 4-
phenylbutanoate.

Molecular Structure and Properties

The fundamental properties of ethyl 4-phenylbutanoate are summarized in the table below.
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Property Value

Molecular Formula C12H1602

IUPAC Name ethyl 4-phenylbutanoate

CAS Number 10031-93-3

Molecular Weight 192.25 g/mol

Appearance Colorless to pale yellow liquid
Boiling Point Approximately 275-276 °C
SMILES CCOC(=0)CCcCcC1=CcC=CC=C1

INChl=1S/C12H1602/c1-2-14-12(13)10-6-9-11-
7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3

InChl

Synthesis of Ethyl 4-phenylbutanoate via Fischer
Esterification

A common and efficient method for the synthesis of ethyl 4-phenylbutanoate is the Fischer
esterification of 4-phenylbutanoic acid with ethanol in the presence of an acid catalyst.

Reaction Scheme
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Caption: Fischer Esterification of 4-phenylbutanoic acid.

Experimental Protocol

Materials:

e 4-phenylbutanoic acid

e Absolute ethanol

e Concentrated sulfuric acid (catalyst)

o Saturated sodium bicarbonate solution
e Anhydrous magnesium sulfate

» Diethyl ether

e Round-bottom flask

o Reflux condenser
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e Separatory funnel

o Standard laboratory glassware

Procedure:

To a round-bottom flask, add 4-phenylbutanoic acid and an excess of absolute ethanol (e.g.,
3-5 equivalents).

» Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-3% of the molar amount
of the carboxylic acid) to the mixture while stirring.

o Attach a reflux condenser and heat the reaction mixture to reflux for 2-4 hours. The progress
of the reaction can be monitored by Thin Layer Chromatography (TLC).

 After the reaction is complete, allow the mixture to cool to room temperature.
e Remove the excess ethanol using a rotary evaporator.
o Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

o Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to
neutralize the acid catalyst), and finally with brine.

e Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure to obtain the crude ethyl 4-phenylbutanoate.

The crude product can be further purified by vacuum distillation to yield the pure ester.

Spectroscopic Data and Structure Elucidation

The structure of the synthesized ethyl 4-phenylbutanoate is confirmed through a combination
of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule.
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H NMR (Proton NMR): The *H NMR spectrum provides information about the different types of
protons and their neighboring environments.

Chemical Shift (3)

Multiplicity Integration Assignment

(ppm)

Aromatic protons
7.32-7.18 m 5H

(CeH5s)

-O-CH2-CHs (Ethyl
4.13 q 2H

ester)

-CHz-Ph (Benzylic
2.66 t 2H

methylene)

-CH2-C(=0)0-
2.33 t 2H (Methylene adjacent

to carbonyl)

-CH2-CH2-CHz2-
1.98 p 2H

(Methylene)

-O-CHz2-CHs (Ethyl
1.25 t 3H

ester)

13C NMR (Carbon-13 NMR): The 13C NMR spectrum reveals the number of unique carbon
environments in the molecule.
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Chemical Shift (8) (ppm) Assighment

173.6 C=0 (Ester carbonyl)

141.5 Quaternary aromatic carbon (C-Ph)
128.6 Aromatic CH

128.5 Aromatic CH

126.1 Aromatic CH

60.3 -O-CHz- (Ethyl ester)

35.2 -CHz-Ph (Benzylic methylene)

33.8 -CH2-C(=0)O- (Methylene adjacent to carbonyl)
26.6 -CHz2-CH2-CH2- (Methylene)

14.3 -CHs (Ethyl ester)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their
characteristic absorption of infrared radiation.

Wavenumber (cm—?) Intensity Assignment

~3030 Medium Aromatic C-H stretch

~2950 Strong Aliphatic C-H stretch

~1735 Strong C=0 stretch (Ester carbonyl)
~1200 Strong C-O stretch (Ester)

C-H out-of-plane bend
~750 and ~700 Strong ]
(Monosubstituted benzene)

The strong absorption at approximately 1735 cm~1 is a clear indication of the ester carbonyl
group. The C-O stretching vibration further supports the presence of the ester functionality. The
absorptions in the aromatic region confirm the presence of the phenyl group.
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Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule.

Assignment of Fragment

m/z Relative Intensity
lon
192 Moderate [M]* (Molecular ion)
[M - OCH2CHs]* (Loss of
147 Moderate )
ethoxy radical)
[CsHs]* (Styrene radical cation
104 Strong ]
via McLafferty rearrangement)
[C7H7]* (Tropylium ion, from
91 Strong (Base Peak)

benzylic cleavage)

The molecular ion peak at m/z 192 confirms the molecular weight of ethyl 4-phenylbutanoate.
The base peak at m/z 91 is characteristic of a benzyl group, which readily forms the stable
tropylium ion. The significant peak at m/z 104 is due to a McLafferty rearrangement, a common
fragmentation pathway for esters containing a y-hydrogen.

Logical Workflow for Structure Elucidation

The systematic process for the structure elucidation of ethyl 4-phenylbutanoate is outlined
below.
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Caption: Workflow for the structure elucidation of ethyl 4-phenylbutanoate.

Conclusion

The combination of tH NMR, 3C NMR, IR spectroscopy, and mass spectrometry provides a
comprehensive and unambiguous structural determination of ethyl 4-phenylbutanoate. The
presented data and experimental protocols offer a robust framework for the synthesis and
characterization of this important chemical compound, ensuring its quality and identity for
various applications in research and industry.
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 To cite this document: BenchChem. [An In-depth Technical Guide to the Structure Elucidation
of Ethyl 4-phenylbutanoate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b042043#ethyl-4-phenylbutanoate-structure-
elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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